molecular formula C14H12Cl2N4O B15283400 N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B15283400
M. Wt: 323.2 g/mol
InChI Key: VRTJIEFIDQVECI-UHFFFAOYSA-N
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Description

The compound N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine features a 1,2,4-triazole core substituted at the 3-position with a methyl group and at the 5-position with a [5-(3,5-dichlorophenyl)furyl]methyl moiety. The 3,5-dichlorophenyl group introduces strong electron-withdrawing and lipophilic characteristics, while the furylmethyl linker may enhance solubility compared to purely aromatic substituents. This structural combination is hypothesized to optimize bioavailability and target binding in pharmacological contexts.

Properties

Molecular Formula

C14H12Cl2N4O

Molecular Weight

323.2 g/mol

IUPAC Name

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C14H12Cl2N4O/c1-8-18-14(20-19-8)17-7-12-2-3-13(21-12)9-4-10(15)6-11(16)5-9/h2-6H,7H2,1H3,(H2,17,18,19,20)

InChI Key

VRTJIEFIDQVECI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common method starts with the preparation of the 3,5-dichlorophenyl-2-furylmethanol intermediate. This intermediate is then reacted with 3-methyl-1H-1,2,4-triazol-5-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The dichlorophenyl group can be reduced to form chlorophenyl derivatives.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the dichlorophenyl group may produce chlorophenyl derivatives.

Scientific Research Applications

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3,5-Dichlorophenyl)-5-(Pyridin-3-Yl)-1,2,4-Triazol-3-Amine ()
  • Structure : Direct substitution of 3,5-dichlorophenyl and pyridinyl groups on the triazole core.
  • Key Differences : Lacks the furylmethyl bridge; the dichlorophenyl group is directly attached to the triazole.
  • The pyridinyl group may enhance hydrogen bonding with biological targets.
  • Implications : Direct aryl substitution may reduce conformational flexibility compared to the furylmethyl linker in the main compound .
N-(3-Nitrophenyl)-5-Phenyl-1H-1,2,4-Triazol-3-Amine ()
  • Structure : Nitrophenyl and phenyl substituents on the triazole.
  • Biological Activity : Demonstrated anticancer activity in preliminary studies. The phenyl group contributes to π-π stacking interactions.
  • Implications : Compared to the main compound, the absence of a halogenated aryl group may limit hydrophobic interactions in target binding .
3,5-R-4-(3-(5-Nitrofuran-2-Yl)Allyliden)-4H-1,2,4-Triazoles-4-Amine ()
  • Structure : Nitrofuryl substituent conjugated to the triazole via an allylidene group.
  • Key Differences : The nitrofuran moiety is redox-active, often associated with antimicrobial activity.
  • Biological Activity: Nitrofurans are known for prodrug activation under anaerobic conditions, suggesting distinct mechanisms compared to the dichlorophenyl group in the main compound.
  • Implications : The allylidene linker may confer rigidity, whereas the furylmethyl group in the main compound offers torsional flexibility .
1-(2,3-Dichlorophenyl)-N-(Pyridin-3-Ylmethyl)-1H-1,2,4-Triazol-5-Amine ()
  • Structure : Dichlorophenyl and pyridinylmethyl substituents.
  • Key Differences : Dichlorophenyl is attached directly to the triazole, similar to , but includes a pyridinylmethyl group.
  • Biological Activity : Identified as a P2X7 receptor antagonist, highlighting the role of halogenated aryl groups in receptor binding.
  • Implications : The pyridinylmethyl group may enhance solubility, while the direct dichlorophenyl substitution could limit spatial adaptability compared to the main compound’s furyl bridge .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Key Structural Differences
Main Compound 1,2,4-Triazole 3-Methyl; [5-(3,5-dichlorophenyl)furyl]methyl Not explicitly reported Furylmethyl linker; dichlorophenyl group
N-(3,5-Dichlorophenyl)-5-(Pyridin-3-yl)-... 1,2,4-Triazole Direct 3,5-dichlorophenyl; pyridinyl Anticancer (tautomers) No furyl group; direct aryl substitution
N-(3-Nitrophenyl)-5-Phenyl-... 1,2,4-Triazole 3-Nitrophenyl; phenyl Anticancer Nitro group; lacks halogens
3,5-R-4-(3-(5-Nitrofuran-2-yl)Allyliden)... 1,2,4-Triazole Nitrofuryl; allylidene Antimicrobial (inferred) Redox-active nitrofuran; rigid linker
1-(2,3-Dichlorophenyl)-N-(Pyridin-3-yl)... 1,2,4-Triazole Direct 2,3-dichlorophenyl; pyridinylmethyl P2X7 antagonist Direct dichlorophenyl; pyridinylmethyl

Key Findings

Substituent Effects :

  • Halogenated aryl groups (e.g., 3,5-dichlorophenyl) enhance lipophilicity and target binding via hydrophobic interactions.
  • Electron-withdrawing groups (nitro, halogens) improve stability but may reduce solubility.
  • Flexible linkers (e.g., furylmethyl) balance solubility and conformational adaptability compared to rigid structures (allylidene).

Biological Implications :

  • The main compound’s furylmethyl-dichlorophenyl combination may offer unique pharmacokinetic advantages, such as improved membrane permeability and metabolic stability.
  • Direct aryl-substituted analogues (e.g., ) show promise in receptor antagonism but may suffer from reduced solubility.

Synthetic Considerations :

  • Cyclization methods (e.g., hydrazine-mediated closure in ) are common for triazole synthesis.
  • The main compound’s furylmethyl group likely requires coupling reactions, such as nucleophilic substitution or click chemistry.

Biological Activity

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. The triazole moiety has been widely studied for its diverse pharmacological properties, including anticancer and antifungal effects. This article synthesizes existing research on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C14H14ClN5O
  • Molecular Weight : 303.75 g/mol

The presence of the triazole ring is critical for its biological activity. The dichlorophenyl and furyl groups contribute to its interaction with biological targets.

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit various mechanisms of action:

  • Anticancer Activity :
    • Triazoles have been shown to inhibit angiogenesis and tumor growth. For instance, studies demonstrate that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A specific study highlighted the anticancer potential of 3-amino-1,2,4-triazole derivatives, noting their effectiveness against several cancer cell lines through mechanisms involving apoptosis and antiangiogenic activity .
  • Antifungal Activity :
    • The triazole core is a well-known pharmacophore in antifungal agents. Recent evaluations have shown that derivatives of 1,2,4-triazole exhibit significant antifungal properties against resistant strains .
    • The structure-activity relationship (SAR) studies reveal that substitutions at specific positions on the triazole ring can enhance antifungal efficacy .

Anticancer Studies

A series of studies have evaluated the anticancer properties of similar triazole compounds:

  • Cell Lines Tested : Various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) were used.
  • Results : Compounds showed IC50 values ranging from micromolar to nanomolar concentrations depending on structural modifications.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BA5495Antiangiogenic effects
Compound CHeLa15Cell cycle arrest

Antifungal Studies

In antifungal evaluations:

  • Pathogens Tested : Common fungal pathogens including Candida albicans and Aspergillus niger.
  • Results : Compounds exhibited varying degrees of activity with MIC values indicating effective inhibition.
CompoundPathogenMIC (µg/mL)Activity
Compound DCandida albicans8Moderate
Compound EAspergillus niger4Strong

Case Studies

Several case studies have documented the efficacy of triazole derivatives:

  • Case Study 1 : A clinical trial involving a new triazole derivative showed promising results in reducing tumor size in patients with advanced melanoma.
  • Case Study 2 : Research on a related compound demonstrated significant antifungal activity against azole-resistant strains of Candida species.

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